2-Methyl-1-butene

Cationic polymerization C5 fraction Hydrocarbon resins

2-Methyl-1-butene (CAS 563-46-2) is a terminal C5 alkene with distinct kinetic superiority over its internal isomer 2-methyl-2-butene. It exhibits a 14.3-fold higher equilibrium constant for TAME etherification and the highest cationic polymerization reactivity among C5 olefins. These quantifiable thermodynamic and kinetic advantages ensure reproducible process yields and reduced catalyst consumption, making precise isomer specification essential for industrial and R&D applications.

Molecular Formula C5H10
Molecular Weight 70.13 g/mol
CAS No. 563-46-2
Cat. No. B049056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-butene
CAS563-46-2
Synonyms1-Isoamylene;  2-Methyl-1-butylene;  NSC 72414;  γ-Isoamylene
Molecular FormulaC5H10
Molecular Weight70.13 g/mol
Structural Identifiers
SMILESCCC(=C)C
InChIInChI=1S/C5H10/c1-4-5(2)3/h2,4H2,1,3H3
InChIKeyMHNNAWXXUZQSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
9.27e-04 M
Sol in alcohol, ether, benzene
In water, 130 mg/l @ 20 °C.

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-butene (CAS 563-46-2) Procurement Guide: Properties and Differentiation for Industrial and Research Use


2-Methyl-1-butene (CAS 563-46-2) is a branched C5 alkene (isoamylene isomer) with a terminal double bond (2-methylbut-1-ene). It has a boiling point of 31.2 °C, melting point of -137.5 °C, and density of 0.6504 g/cm³ at 20 °C [1]. This volatile liquid serves as a key intermediate in organic synthesis, etherification (e.g., TAME production), and cationic polymerization studies . Its terminal alkene structure confers distinctive reactivity profiles that differentiate it from internal olefin isomers such as 2-methyl-2-butene, which directly impacts its suitability for specific industrial and research applications [2].

Why 2-Methyl-1-butene Cannot Be Replaced by Generic Isoamylene Mixtures or Other C5 Olefins


Although 2-methyl-1-butene belongs to the C5 isoamylene family alongside 2-methyl-2-butene and 3-methyl-1-butene, these isomers are not functionally interchangeable. The position of the double bond—terminal in 2-methyl-1-butene versus internal in 2-methyl-2-butene—produces a thermodynamic driving force difference of 5.9 kJ/mol in free energy of formation, favoring the internal isomer under equilibrium conditions [1]. This structural distinction translates into substantially different kinetic behavior: 2-methyl-1-butene exhibits the highest cationic reactivity among all C5 olefins studied, exceeding that of 2-methyl-2-butene, 1-pentene, and cyclopentene [2]. In etherification reactions, the equilibrium constant for TAME synthesis from 2-methyl-1-butene is approximately 10- to 14-fold higher than that from 2-methyl-2-butene [3]. These quantifiable differences mean that substituting a generic isoamylene mixture or a different isomer will produce fundamentally different reaction kinetics, equilibrium yields, and product distributions—rendering process optimization and reproducibility impossible without precise specification of 2-methyl-1-butene.

Quantitative Differentiation Evidence for 2-Methyl-1-butene Against Closest Analogs


Cationic Polymerization Reactivity: 2-Methyl-1-butene Outranks All Other C5 Olefins

In a systematic study of C5 olefin cationic reactivity under hydrocarbon resin synthesis conditions (AlCl₃-HCl-xylene catalyst, 40 °C, cyclohexane), 2-methyl-1-butene exhibited the highest reactivity among seven olefins tested. The reactivity order established was: 2-methyl-1-butene > 2-methyl-2-butene > cyclopentene > 1-pentene > cis-2-pentene > trans-2-pentene > 3-methyl-1-butene [1]. This ranking places 2-methyl-1-butene as the most kinetically favorable monomer for cationic processes in C5 fraction utilization.

Cationic polymerization C5 fraction Hydrocarbon resins Relative reactivity

TAME Synthesis Equilibrium: 2-Methyl-1-butene Delivers 14-Fold Higher Equilibrium Constant Than 2-Methyl-2-butene

In the synthesis of tert-amyl methyl ether (TAME), a gasoline oxygenate, the equilibrium constant for reaction with methanol differs dramatically between isoamylene isomers. At 298 K, the predicted activity-based equilibrium constant for TAME synthesis from 2-methyl-1-butene is 22.9, compared to only 1.6 from 2-methyl-2-butene—a 14.3-fold difference [1]. This trend persists at elevated temperatures: at 333 K, the constants are 39.6 (2M1B) and 4.1 (2M2B), representing a 9.7-fold advantage for the terminal olefin [2].

Etherification TAME synthesis Fuel oxygenates Equilibrium thermodynamics

Epoxidation with TS-1 Catalyst: Terminal Alkene Exhibits Distinct Reactivity from Internal Isomer

In epoxidation of lower olefins with hydrogen peroxide catalyzed by titanium silicalite (TS-1), the reaction rate depends significantly on double bond position and branching. The observed reactivity order was: 3-methyl-1-butene < 2-methyl-1-butene < 2-methyl-2-butene [1]. Notably, 2-methyl-1-butene reacts faster than 1-pentene in this system: the established sequence is 2-methyl-1-butene < 1-pentene, with both showing slower kinetics than cis-2-butene but faster than trans-2-butene and iso-butene [1].

Epoxidation Titanium silicalite TS-1 catalyst Shape selectivity

Isomerization Process Optimization: 2-Methyl-1-butene Conversion Enhanced 32% with Tertiary Amyl Alcohol Addition

In industrial isoamylene isomerization processes targeting 2-methyl-2-butene enrichment, the conversion of 2-methyl-1-butene is a critical performance metric. A study on crude isoamylene isomerization demonstrated that adding 0.7-0.9 wt% tertiary amyl alcohol (TAA) to the feed increased 2-methyl-1-butene conversion from 0.5474 to 0.72 (a 32% relative improvement), while simultaneously increasing the mass ratio of 2M2B to 2M1B from 7.32 to 12.0 (64% improvement) and selectivity to 2M2B from 0.6864 to 0.95 (38% improvement) [1]. Dimer content was reduced from 4.38% to below 1.0% [1].

Isomerization Isoamylene upgrading 2-Methyl-2-butene production Process optimization

Optimal Application Scenarios for 2-Methyl-1-butene Based on Evidence-Based Differentiation


C5 Fraction-Based Hydrocarbon Resin Synthesis Requiring Maximum Monomer Reactivity

In cationic polymerization of C5 fractions for hydrocarbon resin production, 2-methyl-1-butene provides the highest intrinsic reactivity among all C5 olefins, exceeding 2-methyl-2-butene, 1-pentene, and cyclopentene [1]. This scenario is optimal when process economics benefit from faster polymerization kinetics or reduced catalyst consumption. The terminal double bond structure drives this kinetic advantage, making 2-methyl-1-butene the preferred monomer when maximum incorporation rate is desired [1].

TAME (tert-Amyl Methyl Ether) Fuel Oxygenate Synthesis

2-Methyl-1-butene is thermodynamically superior for TAME synthesis, exhibiting a 14.3-fold higher equilibrium constant with methanol at 298 K compared to 2-methyl-2-butene (22.9 vs. 1.6), with the advantage maintained at process-relevant temperatures (39.6 vs. 4.1 at 333 K) [2][3]. This scenario is ideal when high equilibrium conversion to TAME is required for gasoline oxygenate production. The substantial thermodynamic driving force makes 2-methyl-1-butene the preferred etherification substrate over its internal isomer.

TS-1 Catalyzed Epoxidation Requiring Intermediate Olefin Reactivity

In TS-1 catalyzed epoxidation with hydrogen peroxide, 2-methyl-1-butene occupies a specific position in the reactivity hierarchy: it reacts faster than 3-methyl-1-butene but slower than 2-methyl-2-butene, and slower than 1-pentene [4]. This intermediate reactivity profile is valuable when process optimization requires balancing reaction rate against selectivity or when the epoxide product from this specific branched terminal alkene is the target intermediate.

Catalytic Isomerization Process Development and Feedstock Evaluation

2-Methyl-1-butene serves as the critical reactant in isomerization processes aimed at producing 2-methyl-2-butene, the more thermodynamically stable isomer (ΔΔG° = 5.9 kJ/mol favoring 2M2B) [5]. Process optimization studies show that 2-methyl-1-butene conversion can be enhanced from 0.547 to 0.72 with appropriate catalyst modifiers, while dimer formation is suppressed below 1.0% [6]. This scenario applies to isoamylene upgrading units where maximizing 2M2B yield while minimizing dimer byproducts is essential for downstream applications.

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